REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1OC)=O.Cl.COC=O.C([N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)=O.[OH-].[K+]>CO>[CH2:21]1[CH2:20][CH:19]2[CH:7]3[CH:1]([N:3]4[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]4[N:18]2[CH2:23][CH2:22]1)[NH:3][CH2:4][CH2:5][CH2:6]3 |f:4.5|
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1C(CCCC1)OC
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
TEMPERATURE
|
Details
|
the whole was refluxed for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2C(C1)C3CCCNC3N4C2CCCC4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |